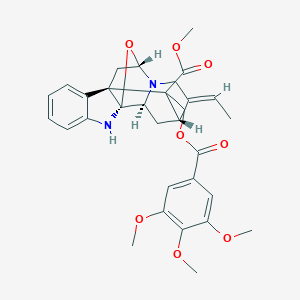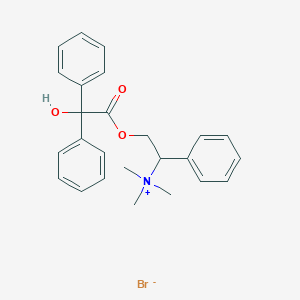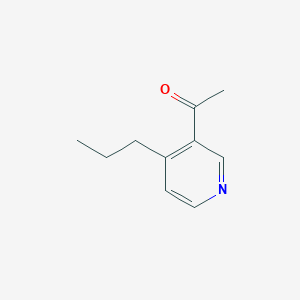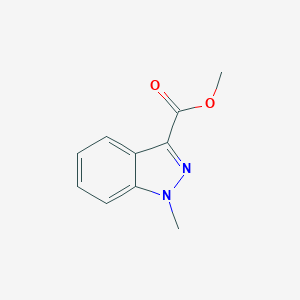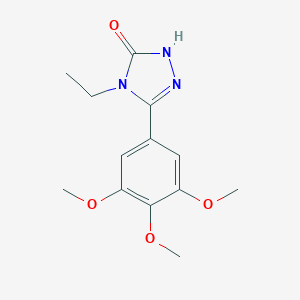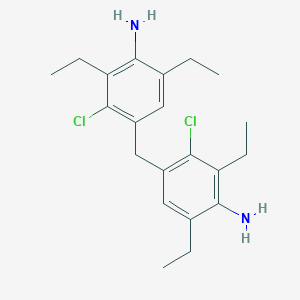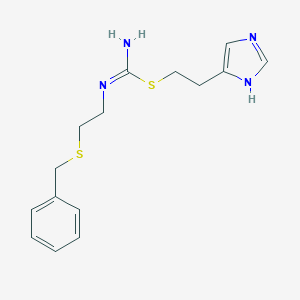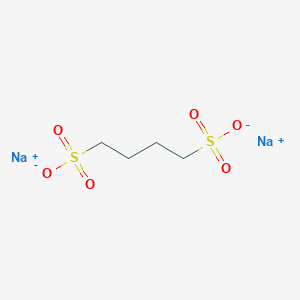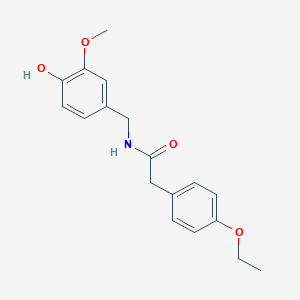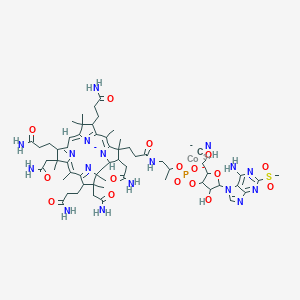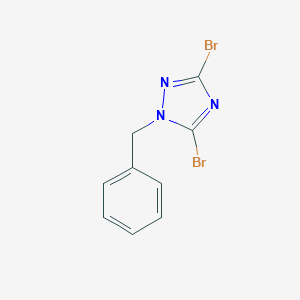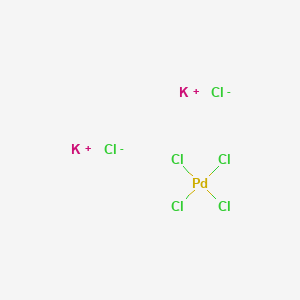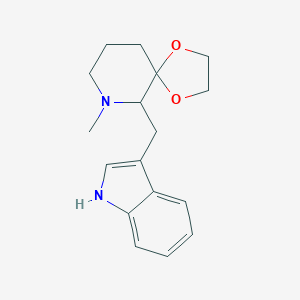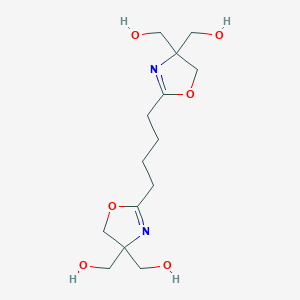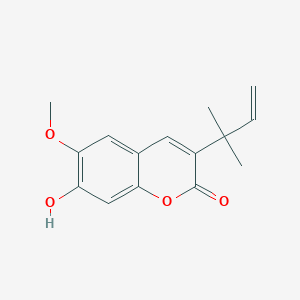
3-(1,1-Dimethylallyl)scopoletin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-Dimethylallyl)scopoletin is a natural compound found in various plants, including tobacco, coffee, and cassava. It belongs to the family of coumarins, which are known for their diverse biological activities. 3-(1,1-Dimethylallyl)scopoletin has gained attention in recent years due to its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
Occurrence in Plant Tissue Cultures
3-(1,1-Dimethylallyl)scopoletin was first identified in tissue cultures of Ruta graveolens, a discovery highlighting its presence in plant tissues not previously observed in Rutaceae family plants (Von Brocke et al., 1971).
Coumarin Derivatives in Plants
This compound is among the new coumarins isolated from plants like Haplophyllum obtusifolium, indicating a broader occurrence of such derivatives in the plant kingdom (Matkarimov et al., 1982).
Anticancer Properties
Scopoletin, a related compound, has demonstrated potential in inducing apoptosis in cancer cells, suggesting that derivatives like 3-(1,1-Dimethylallyl)scopoletin may possess similar properties (Kim et al., 2005).
Role in Cellular Processes
The compound has been studied for its effects on cell cycle arrest and apoptosis in cancer cells, indicating its significance in regulating cellular processes (Li et al., 2015).
Potential in Drug Delivery Systems
Research has explored its use in drug delivery systems, such as in the development of slow-releasing materials with pharmaceutical applications (Sampaio et al., 2020).
Inhibition of Inflammatory Cytokines
It has been used to study the inhibition of inflammatory cytokines, shedding light on its potential in treating inflammatory conditions (Moon et al., 2007).
Eigenschaften
CAS-Nummer |
19723-23-0 |
|---|---|
Produktname |
3-(1,1-Dimethylallyl)scopoletin |
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-5-15(2,3)10-6-9-7-13(18-4)11(16)8-12(9)19-14(10)17/h5-8,16H,1H2,2-4H3 |
InChI-Schlüssel |
NEUWPSXOYGGGFO-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC |
Kanonische SMILES |
CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC |
melting_point |
132-135°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



